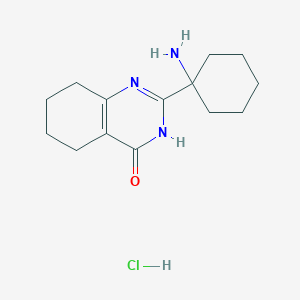

2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride

Description

2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride is a heterocyclic compound featuring a partially saturated quinazolinone core substituted with a 1-aminocyclohexyl group. The cyclohexylamine substituent may enhance pharmacokinetic properties, including solubility and membrane permeability, while the hexahydroquinazolinone scaffold could contribute to binding affinity through hydrogen bonding or hydrophobic interactions .

Properties

Molecular Formula |

C14H22ClN3O |

|---|---|

Molecular Weight |

283.80 g/mol |

IUPAC Name |

2-(1-aminocyclohexyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C14H21N3O.ClH/c15-14(8-4-1-5-9-14)13-16-11-7-3-2-6-10(11)12(18)17-13;/h1-9,15H2,(H,16,17,18);1H |

InChI Key |

HMYUTXODBXLRAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=NC3=C(CCCC3)C(=O)N2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Method A: Classical Nimentovsky Reaction

-

- Anthranilic acid (0.1 mol, 13.7 g)

- Formamide (0.4 mol, 16 mL)

-

- The mixture is heated in a glycerin bath at 130–135°C for 2 hours.

- Post-reaction, the mixture is cooled, poured into crushed ice, and left to crystallize.

- Crystals are filtered, dried, and recrystallized in water with activated carbon.

-

- Yield: approximately 73.3% (10.7 g)

- Melting point: 218°C

- Rf value: 0.63

Method B: Improved Yield Approach

-

- Same as Method A but optimized to increase yield to 96% by precise control of temperature and reaction time.

-

- Yield: 13.92 g (96%)

- Melting point: 218°C

- Rf value: 0.63

Reaction Scheme:

Anthranilic acid + Formamide → Quinazoline-4-one

This condensation involves dehydration and cyclization, forming the quinazoline ring system.

Conversion of Quinazoline-4-one to Hydrochloride Salt

The free quinazoline-4-one is converted into its hydrochloride salt to enhance stability and solubility:

- Procedure:

- Dissolve quinazoline-4-one in dry acetone.

- Bubble hydrogen chloride gas through the solution over an hour.

- Remove solvent under reduced pressure.

- Isolate the hydrochloride salt, which melts at approximately 180–181°C.

This process ensures the compound's readiness for subsequent functionalization.

Introduction of the 1-Aminocyclohexyl Group

The key step involves attaching the cyclohexylamine moiety at the 2-position of the quinazoline ring. This is typically achieved via nucleophilic substitution or alkylation reactions, often employing alkyl halides or amine derivatives under suitable conditions.

Proposed Synthetic Route:

Step 1: Activation of the quinazoline-4-one hydrochloride via formation of an electrophilic intermediate, such as a chloromethyl or bromomethyl derivative, using reagents like thionyl chloride or phosphorus oxychloride.

Step 2: Nucleophilic substitution with cyclohexylamine or its derivatives:

Quinazoline-4-one hydrochloride + Cyclohexylamine → 2-(1-Aminocyclohexyl)-quinazolin-4-one

- Step 3: Purification through recrystallization or chromatography to obtain the target compound.

Alternative Approach: Direct Amination

- Using a suitable cyclohexylamine derivative (e.g., cyclohexylamine hydrochloride) and a coupling reagent such as phosphorus oxychloride or triphosgene to facilitate the substitution at the 2-position.

Final Formation of the Hydrochloride Salt

The free base is converted into its hydrochloride salt to improve pharmacological properties:

- Procedure:

- Dissolve the free base in an appropriate solvent like ethanol or acetone.

- Bubble hydrogen chloride gas through the solution.

- Isolate the hydrochloride salt by filtration.

- Dry under vacuum.

Summary of the Overall Synthetic Route

| Step | Reaction | Reagents & Conditions | Yield / Remarks |

|---|---|---|---|

| 1 | Formation of quinazoline-4-one | Anthranilic acid + Formamide, 130–135°C, 2 hrs | 96% yield |

| 2 | Conversion to hydrochloride | Hydrogen chloride gas in acetone | Quantitative yield |

| 3 | Introduction of cyclohexylamine | Alkylation or nucleophilic substitution | Variable, optimized for selectivity |

| 4 | Formation of hydrochloride salt | HCl gas bubbling | Stable, pharmaceutically acceptable form |

Research Findings and Data Tables

Table 1: Key Reaction Conditions for Quinazoline-4-one Synthesis

| Parameter | Method A | Method B |

|---|---|---|

| Reactants | Anthranilic acid, Formamide | Same as Method A |

| Temperature | 130–135°C | 130–135°C |

| Reaction Time | 2 hours | 2 hours |

| Yield | 73.3% | 96% |

| Melting Point | 218°C | 218°C |

Table 2: Structural Data of Target Compound

| Property | Data |

|---|---|

| Molecular Formula | C14H22ClN3O |

| Molecular Weight | 283.80 g/mol |

| IUPAC Name | 2-(1-aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride |

| Standard InChI | InChI=1S/C14H21N3O.ClH/c15-14(8-4-1-5-9-14)13-16-11-7-3-2-6-10(11)12(18)17-13;/h1-9,15H2,(H,16,17,18);1H |

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets and pathways within cells. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons with MMP-9 Inhibitors

Key Analog : N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (KD = 320 nM)

- Core Structure : Shares the hexahydroquinazolin-4-one scaffold with the target compound but includes a thioether-linked butanamide group and a 4-fluorophenyl substituent .

- Biological Activity : Inhibits MMP-9 by binding to its hemopexin (HPX) domain, disrupting interactions with α4β1 integrin and CD44, and suppressing tumor metastasis in preclinical models .

- Differentiation : The target compound replaces the fluorophenyl and thioether groups with a cyclohexylamine moiety. This substitution may alter binding kinetics or selectivity due to steric effects or enhanced basicity from the amine group.

Additional Analog : JNJ0966 (KD = 5.0 µM)

- Core Structure: Features a bithiazole scaffold instead of a quinazolinone, demonstrating structural diversity in MMP-9 inhibition .

- Functional Outcome : Inhibits proMMP-9 activation and blood-brain barrier penetration, highlighting how scaffold modifications influence tissue distribution .

Table 1: Comparative Data on MMP-9 Inhibitors

Comparison with Heterocyclic Isoxazole Derivatives

Key Analog : 2H-1-Aza-2-oxa-8-chloro-3-(1-phenethylpiperidin-4-yl)-5,6-dihydro-4H-benzo[3,4]cycloepta[2,1-c]isoxazole

- Core Structure: Isoxazole fused with a benzocycloheptene ring, contrasting with the quinazolinone scaffold.

Structural Insights:

- The target compound’s saturated quinazolinone core likely offers greater conformational rigidity compared to the isoxazole derivatives, which could enhance target specificity.

- The cyclohexylamine group introduces a bulky, aliphatic substituent absent in the isoxazole analogs, possibly affecting hydrophobic binding pockets .

Mechanistic and Computational Perspectives

- Density-Functional Theory (DFT) Studies : Computational models (e.g., Colle-Salvetti and Becke exchange-energy functionals) have been critical in analyzing electron density and kinetic-energy profiles of heterocyclic compounds. These methods could predict the target compound’s binding interactions by modeling its electronic environment .

- Hypothetical Advantages: The cyclohexylamine group may improve solubility relative to aromatic substituents in analogs, while the hexahydroquinazolinone core could stabilize interactions via hydrogen bonding with MMP-9’s HPX domain .

Biological Activity

Chemical Structure and Properties

The molecular structure of 2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride can be described as follows:

- Molecular Formula : C₁₃H₁₈ClN₃O

- Molecular Weight : 273.76 g/mol

- CAS Number : Not explicitly available in the search results but can be derived from its components.

Antiviral Properties

Recent studies have indicated that compounds similar to 2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one exhibit antiviral properties. For instance, a study on related compounds demonstrated significant efficacy against human adenovirus (HAdV) infections in vitro. The selectivity index (SI) of these compounds was reported to exceed 100, indicating a strong potential for therapeutic applications in immunocompromised patients .

Anticancer Activity

Research has shown that derivatives of hexahydroquinazoline compounds can act as selective inhibitors of certain cancer-related pathways. For example, structural analogs have been explored for their ability to inhibit PKMYT1 in breast cancer cells with CCNE1 amplification. These compounds exhibited potent anti-proliferative effects and synergistic cytotoxicity when combined with established chemotherapeutics like gemcitabine .

The mechanism underlying the biological activity of 2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is thought to involve interaction with specific cellular targets. Preliminary studies suggest that similar compounds may interfere with DNA replication processes in viruses or inhibit critical kinases in cancer cell lines .

Study 1: Antiviral Efficacy

In a recent investigation into antiviral compounds targeting HAdV:

- Compound Tested : A derivative closely related to 2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one.

- Results : IC50 values were determined to be as low as 0.27 μM with minimal cytotoxicity (CC50 = 156.8 μM), highlighting the compound's therapeutic potential against viral infections .

Study 2: Cancer Cell Inhibition

Another study focused on the anticancer properties:

- Target : PKMYT1 in CCNE1-amplified breast cancer cells.

- Findings : The compound demonstrated significant inhibition of cell proliferation and enhanced effectiveness when used alongside gemcitabine .

Summary of Biological Activities

| Activity Type | Compound Similarity | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Antiviral | Related Hexahydroquinazoline | 0.27 | 156.8 | >100 |

| Anticancer | PKMYT1 Inhibitor | Not specified | Not specified | Not specified |

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈ClN₃O |

| Molecular Weight | 273.76 g/mol |

| CAS Number | Not explicitly available |

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Synthesis requires optimizing reaction conditions (temperature, solvent, catalyst) and purification techniques such as recrystallization or chromatography. Computational reaction path searches using quantum chemical calculations can predict feasible pathways and intermediates, reducing trial-and-error approaches . High-purity synthesis (≥95%) aligns with methodologies for structurally similar cyclohexane derivatives, emphasizing rigorous post-reaction purification .

Q. Which analytical techniques are recommended for characterizing its structural integrity?

Key techniques include:

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers at -20°C. Avoid exposure to heat (>25°C) and moisture to prevent decomposition. Safety protocols mandate PPE (gloves, goggles) and fume hoods during handling, as per hazard guidelines for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How can computational methods improve reaction design involving this compound?

Quantum mechanical calculations (e.g., density functional theory) model transition states and intermediates to predict reactivity. Integrated computational-experimental frameworks, such as ICReDD’s reaction path search methods, refine parameters like solvent polarity and catalyst loading to enhance yield and selectivity .

Q. How to resolve contradictions between experimental and computational reactivity predictions?

Cross-validate models by recalibrating computational energy profiles with experimental kinetic data (e.g., Arrhenius plots). Systematically vary parameters (e.g., pH, temperature) to isolate variables. Implement feedback loops where experimental results refine simulations, addressing discrepancies in reaction mechanisms .

Q. What strategies optimize solubility for in vitro bioactivity assays?

Use co-solvents (e.g., DMSO-water mixtures) or pH adjustment (exploiting the hydrochloride salt’s aqueous solubility). Membrane separation technologies (e.g., dialysis) assess permeability, while micellar solubilization techniques improve bioavailability in biological matrices .

Q. What mechanistic insights exist for its role in catalytic cycles?

Mechanistic studies employ kinetic isotope effects (KIEs) and intermediate trapping (e.g., freeze-quench ESR) to detect radical species. Computational mapping of free-energy profiles identifies rate-limiting steps, such as proton transfer in the quinazolinone ring .

Q. How to mitigate air/moisture sensitivity during synthetic steps?

Use Schlenk lines or gloveboxes under inert atmospheres (N2/Ar). Anhydrous solvents (e.g., THF over molecular sieves) and real-time FTIR monitoring detect hydrolysis byproducts. Protocols from hygroscopic hydrochloride salts guide moisture-sensitive steps .

Q. What in silico models predict its pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) predicts target binding affinities. Quantitative structure-activity relationship (QSAR) models estimate ADMET properties, validated via in vitro assays (e.g., hepatic microsomal stability tests) .

Q. How do structural modifications impact physicochemical properties?

Structure-activity relationship (SAR) studies systematically alter substituents on the cyclohexyl/quinazolinone groups. Correlate logP, pKa, and crystal structure data (e.g., hydrogen-bonding networks) with solubility and bioavailability changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.